REACTION_SMILES
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[CH2:25]([CH2:26][O:27][CH3:28])[O:29][CH3:30].[CH3:18][C:19](=[O:20])[O:21][C:22](=[O:23])[CH3:24].[NH2:1][c:2]1[c:3]([N:12]2[CH2:13][CH2:14][O:15][CH2:16][CH2:17]2)[cH:4][cH:5][c:6]([C:8]([F:9])([F:10])[F:11])[cH:7]1>>[NH:1]([c:2]1[c:3]([N:12]2[CH2:13][CH2:14][O:15][CH2:16][CH2:17]2)[cH:4][cH:5][c:6]([C:8]([F:9])([F:10])[F:11])[cH:7]1)[C:19]([CH3:18])=[O:20]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCCOC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cc(C(F)(F)F)ccc1N1CCOCC1
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Name
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Type
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product
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Smiles
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CC(=O)Nc1cc(C(F)(F)F)ccc1N1CCOCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |